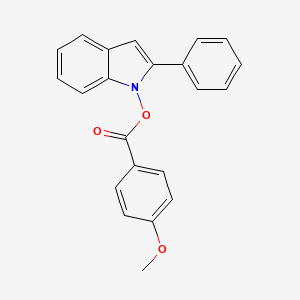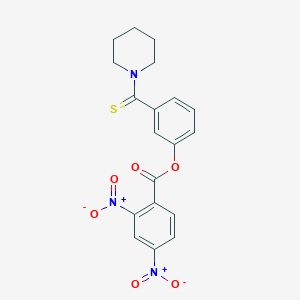![molecular formula C28H29N5O4S B11664295 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664295.png)
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphényl)méthylidène]acétohydrazide est un composé organique complexe caractérisé par sa structure unique, qui comprend un cycle triazole, un groupe sulfanyl et divers substituants aromatiques. Ce composé est intéressant dans divers domaines de la recherche scientifique en raison de ses activités biologiques et applications potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphényl)méthylidène]acétohydrazide implique généralement plusieurs étapes, en partant de matières premières facilement disponibles. La voie de synthèse générale comprend :
Formation du cycle triazole : Cette étape implique la cyclisation de dérivés d’hydrazine appropriés avec des aldéhydes ou des cétones pour former le cycle triazole.
Introduction du groupe sulfanyl : Le groupe sulfanyl est introduit par des réactions de substitution nucléophile, souvent en utilisant des thiols ou des disulfures.
Condensation avec des aldéhydes : La dernière étape implique la condensation du dérivé triazole avec un aldéhyde pour former la partie acétohydrazide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela comprend l’utilisation de catalyseurs, des conditions de réaction contrôlées et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler le cycle triazole ou les substituants aromatiques, modifiant potentiellement l’activité biologique du composé.
Substitution : Les cycles aromatiques du composé peuvent participer à des réactions de substitution électrophile ou nucléophile, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, acide m-chloroperbenzoïque (m-CPBA).
Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium et d’aluminium (LiAlH4).
Réactifs de substitution : Halogènes, agents de nitration, agents de sulfonation.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe sulfanyl peut donner des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques.
Applications de la recherche scientifique
2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphényl)méthylidène]acétohydrazide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Étudié pour ses activités antimicrobiennes, antifongiques et anticancéreuses potentielles.
Médecine : Exploré comme agent thérapeutique potentiel en raison de ses activités biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour divers procédés chimiques.
Applications De Recherche Scientifique
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
Le mécanisme d’action de 2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphényl)méthylidène]acétohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle triazole et le groupe sulfanyl sont des groupes fonctionnels clés qui contribuent à son activité biologique. Le composé peut interagir avec des enzymes, des récepteurs ou l’ADN, conduisant à divers effets biologiques tels que l’inhibition de la croissance microbienne ou l’induction de l’apoptose dans les cellules cancéreuses.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-[(E)-(2,5-diméthoxyphényl)méthylidène]-2-{[4-phényl-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
- 2-{[4,5-bis(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,5-diméthoxyphényl)méthylidène]acétohydrazide
Unicité
L’unicité de 2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphényl)méthylidène]acétohydrazide réside dans sa combinaison spécifique de groupes fonctionnels et de substituants aromatiques, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C28H29N5O4S |
|---|---|
Poids moléculaire |
531.6 g/mol |
Nom IUPAC |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C28H29N5O4S/c1-4-16-37-23-13-10-20(11-14-23)18-29-30-26(34)19-38-28-32-31-27(33(28)22-8-6-5-7-9-22)21-12-15-24(35-2)25(17-21)36-3/h5-15,17-18H,4,16,19H2,1-3H3,(H,30,34)/b29-18+ |
Clé InChI |
GDPQAPBGQWDLPV-RDRPBHBLSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
SMILES canonique |
CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11664222.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11664226.png)
![4-[(E)-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11664233.png)
![Butyl {[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11664234.png)

![2-methyl-N'-[(1Z)-1-(pyridin-4-yl)ethylidene]furan-3-carbohydrazide](/img/structure/B11664244.png)
![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-2-methoxybenzamide](/img/structure/B11664245.png)
![2-[(5-Hexyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11664248.png)



![2-chloro-3-[(3-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11664270.png)
![N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11664280.png)

